3-(4-hydroxyquinazolin-2-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]propanamide
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Overview
Description
N-[3-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PROPYL]-3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE is a complex organic compound that features both oxadiazole and quinazolinone moieties. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PROPYL]-3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide in a dimethyl sulfoxide medium.
Quinazolinone Synthesis: The quinazolinone moiety can be synthesized by cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. The use of automated synthesis and purification systems would also be integral to the industrial process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PROPYL]-3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic or nucleophilic substitution reactions can be facilitated by reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring may yield oxadiazole N-oxides, while reduction of the quinazolinone moiety could produce dihydroquinazoline derivatives .
Scientific Research Applications
N-[3-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PROPYL]-3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The heterocyclic rings in the compound can be used to develop new materials with specific electronic or photonic properties.
Biological Studies: It can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism by which N-[3-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PROPYL]-3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE exerts its effects depends on its target. In medicinal applications, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access . The oxadiazole and quinazolinone rings can interact with various molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression .
Comparison with Similar Compounds
Similar Compounds
3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE: Lacks the oxadiazole ring, making it less versatile in terms of chemical reactivity and biological activity.
N-[3-(1,2,4-OXADIAZOL-5-YL)PROPYL]-3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE: Similar structure but without the methyl group on the oxadiazole ring, which can affect its steric and electronic properties.
Uniqueness
The presence of both the oxadiazole and quinazolinone rings in N-[3-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PROPYL]-3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE provides a unique combination of chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H19N5O3 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide |
InChI |
InChI=1S/C17H19N5O3/c1-11-19-16(25-22-11)7-4-10-18-15(23)9-8-14-20-13-6-3-2-5-12(13)17(24)21-14/h2-3,5-6H,4,7-10H2,1H3,(H,18,23)(H,20,21,24) |
InChI Key |
YVSVYVMVRSOOSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)CCCNC(=O)CCC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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